{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
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Overview
Description
2-{[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of pyridopyrimidinones, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2-{[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE typically involves multiple steps. One common method includes the use of Suzuki cross-coupling methodology. For instance, the preparation of 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones can be achieved using 9-hydroxy-2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one O-trifluoromethanesulfonate as an intermediate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its inhibitory properties are being explored for therapeutic applications, particularly in anti-cancer treatments.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting DNA-dependent protein kinase. This enzyme plays a crucial role in DNA repair processes, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The molecular targets and pathways involved include the DNA repair machinery and associated signaling pathways.
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidinones and quinolinones, such as 8-substituted 2-morpholin-4-yl-quinolin-4-ones. These compounds also exhibit inhibitory activity against DNA-dependent protein kinase but may differ in their potency and selectivity
Properties
Molecular Formula |
C16H13N5O2 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C16H13N5O2/c17-10-12(11-18)9-13-15(20-5-7-23-8-6-20)19-14-3-1-2-4-21(14)16(13)22/h1-4,9H,5-8H2 |
InChI Key |
GYUPATBRQVNFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C#N |
Origin of Product |
United States |
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